molecular formula C9H8N2O B1589612 7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 30384-94-2

7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No. B1589612
CAS RN: 30384-94-2
M. Wt: 160.17 g/mol
InChI Key: RSNMQARSZMAYQS-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde (MIPCA) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential biomedical and pharmaceutical applications. MIPCA is a derivative of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a mutagenic and carcinogenic compound found in cooked meat and fish.

Scientific Research Applications

Synthesis Techniques

7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde is involved in various synthesis techniques. For instance, it is produced via "water-mediated" hydroamination and silver-catalyzed aminooxygenation. This process highlights the chemical's role in synthesizing imidazo[1,2-a]pyridines under aqueous conditions without deliberate catalyst addition (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

Fluorescent Molecular Rotors

7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde is utilized in the development of fluorescent molecular rotors (FMRs). These FMRs are synthesized by condensation with various active methylene moieties. The resulting compounds exhibit significant viscosity sensing properties, making them useful in applications requiring sensitivity to environmental changes (S. D. Jadhav & N. Sekar, 2017).

Heterocyclic Compound Synthesis

The compound plays a role in the synthesis of various heterocyclic compounds. For example, imidazo[4,5-b]pyridines are synthesized from aminoimidazolecarbaldehydes, highlighting its role in creating complex molecular structures important in pharmaceutical and chemical research (Francisco Perandones & J. Soto, 1997).

Catalytic Activities

Studies have shown that derivatives of 7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde exhibit catalytic activities. For instance, these derivatives have been synthesized and evaluated for their effectiveness in catalyzing the oxidation of catechol, demonstrating their potential in catalytic processes (R. Saddik et al., 2012).

Pharmaceutical Research

In pharmaceutical research, 7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde is involved in the synthesis of compounds with potential medicinal properties. For instance, it's used in creating pyrimidine derivatives, which are significant in medicine (Chetan C. Rathod & M. Solanki, 2018).

properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-2-3-11-8(6-12)5-10-9(11)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNMQARSZMAYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444617
Record name 7-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde

CAS RN

30384-94-2
Record name 7-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30384-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SD Jadhav, N Sekar - Journal of Luminescence, 2017 - Elsevier
A library of fluorescent molecular rotors (FMRs) were synthesized by condensation of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties and their …
Number of citations: 6 www.sciencedirect.com
D Chandra Mohan, S Nageswara Rao… - The Journal of organic …, 2013 - ACS Publications
Aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst are reported. Imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline were also obtained …
Number of citations: 147 pubs.acs.org
A Thakur, A Sharma - Spectrochimica Acta Part A: Molecular and …, 2022 - Elsevier
A fused heterocyclic ESIPT imidazo[1,2-a]pyridine-based probes for colorimetric and fluorometric detection of nerve agents simulant sarin (DCP) and tabun (DCNP) are reported. The …
Number of citations: 7 www.sciencedirect.com
H Cao, X Liu, J Liao, J Huang, H Qiu… - The Journal of …, 2014 - ACS Publications
A novel and convenient transformation for the regiospecific synthesis of functionalized imidazo[1,2-a]pyridine aldehydes/ketones and 3-vinyl imidazo[1,2-a]pyridines has been …
Number of citations: 67 pubs.acs.org
Q Chen, HQ Li, ZH Chen, ZJ Chen… - Current Chinese …, 2023 - ingentaconnect.com
For the first time, we have developed a strategy that provides an access to imidazo[ 1,2-a] pyridines via the cyclization of 2-aminopyridine with mucobromic acid as C3 synthon. In the …
Number of citations: 0 www.ingentaconnect.com
L Wei, F Yao, F Yi, M Cai - Journal of Chemical Research, 2018 - journals.sagepub.com
The heterogeneous annulation between 2-aminopyridines and propiolaldehydes was achieved in CH 2 Cl 2 at 25 C in the presence of 3 mol% of MCM-41-immobilised phosphine gold(I…
Number of citations: 2 journals.sagepub.com
A Thakur, J Patwa, A Sharma, SJS Flora - Medicinal Chemistry, 2022 - ingentaconnect.com
Aim: To synthesize and evaluate the fused heterocyclic imidazo[1,2-a]pyridine based oxime as a reactivator against paraoxon inhibited acetylcholinesterase. Background: …
Number of citations: 6 www.ingentaconnect.com

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